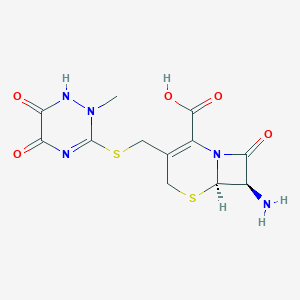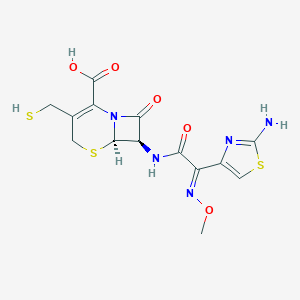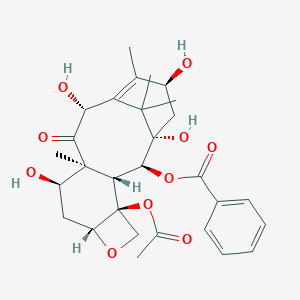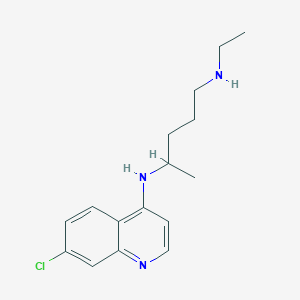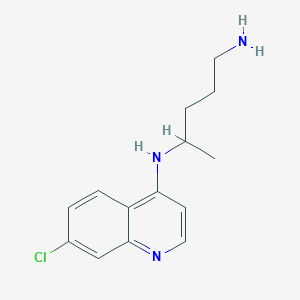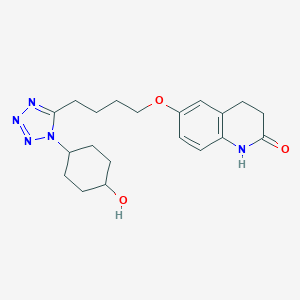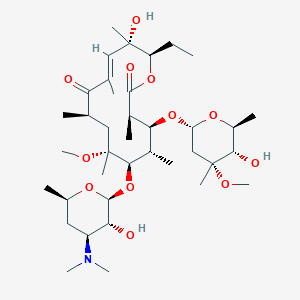
Cyclosporin
Übersicht
Beschreibung
Cyclosporine, also known as Cycloposine, is a steroid-sparing immunosuppressant used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis . It is used to prevent organ rejection after a kidney, heart, or liver transplant . Cyclosporine is also used to treat severe psoriasis or severe rheumatoid arthritis .
Synthesis Analysis
Cyclosporine is the main component of a new family of cyclic peptides each comprising 11 amino acids. These peptides are produced as secondary fungal metabolites by Cylindrocarpon lucidum Booth and Tolypocladium inflatum Gams . Cyclosporine synthetase (CySyn) is one of the most complex NRPS systems known, consisting of a single 1.7 MDa polypeptide capable of catalyzing a total of 40 partial reaction steps in the synthesis of cyclosporine A .
Chemical Reactions Analysis
Cyclosporine A was separated with high resolution from other cyclic peptides within 3 minutes using HPLC on a column packed with 2-µm nonporous octadecylsilyl silica particles .
Physical And Chemical Properties Analysis
Cyclosporine has a molecular weight of 1202.61 and is soluble in DMSO . Based on its physicochemical characteristics, cyclosporine A is a poor hydrogen bond donor, and has a small topological polar surface area, low rotatable bond count, and high log P value .
Wissenschaftliche Forschungsanwendungen
Immunosuppressivum bei Transplantationen
Cyclosporin hat sich als Goldstandard für seine immunsuppressive Wirkung . Es wurde klinisch weit verbreitet eingesetzt, vor allem bei Knochenmark- und Organtransplantationen . Dies hilft, das Abstoßen des transplantierten Organs durch das körpereigene Immunsystem zu verhindern.
Behandlung von Autoimmunerkrankungen
Neben seiner Verwendung bei Transplantationen wird this compound auch zur Behandlung bestimmter Autoimmunerkrankungen . Dazu gehören Erkrankungen wie rheumatoide Arthritis und Psoriasis .
Behandlung des trockenen Augensyndroms
This compound wird auch zur Behandlung des trockenen Augensyndroms . Es erhöht die Tränenproduktion, die durch Entzündungen im Auge(n) reduziert wurde.
Forschung zur Wirkstofffreisetzung
Das breite Spektrum von this compound erfordert effiziente Abgabesysteme auf verschiedenen Wegen . Es wurden verschiedene neuartige Formulierungen wie Mikroemulsionen, selbstemulgierende Systeme, Nanopartikel und Mikrokugeln entwickelt, um Einschränkungen wie hohes Molekulargewicht, geringe Löslichkeit, geringe Permeabilität, bitteren Geschmack und einen engen therapeutischen Index von this compound zu überwinden .
Behandlung der aplastischen Anämie
This compound wird seit über 30 Jahren zur Behandlung der aplastischen Anämie . Es hilft, die Produktion neuer Blutzellen zu erhöhen.
Wirkmechanismus
Target of Action
Cyclosporine, also known as Cycloposine, primarily targets T-lymphocytes, a type of white blood cell that plays a crucial role in the immune response . It binds to the cytosolic protein cyclophilin (immunophilin) of lymphocytes, especially T cells . The binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin .
Mode of Action
Cyclosporine is a calcineurin inhibitor that inhibits T cell activation . The cyclosporine-cyclophilin complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells . This inhibition blocks the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .
Biochemical Pathways
Cyclosporine affects the calcineurin/NFAT pathway and JNK and p38 signaling pathways . By inhibiting calcineurin, it prevents the activation of the transcription factor NFAT, a key regulator of T-cell activation . This inhibition blocks the transcription of various cytokines, particularly interleukin-2, which is crucial for the proliferation and function of T-cells .
Pharmacokinetics
Cyclosporine exhibits variable pharmacokinetics after oral or intravenous administration . It is widely distributed throughout the body, with a volume of distribution ranging from 0.9 to 4.8 L/kg . It is extensively metabolized, primarily by mono- and dihydroxylation as well as N-demethylation . The bioavailability of cyclosporine ranges from less than 5% to 89% in transplant patients .
Result of Action
The primary result of cyclosporine’s action is immunosuppression. By inhibiting T-cell activation, it prevents the immune system from mounting a response against transplanted organs, thereby preventing organ rejection . It is also used to treat various inflammatory and autoimmune conditions, such as rheumatoid arthritis and psoriasis .
Action Environment
The action of cyclosporine can be influenced by various environmental factors. For instance, the absorption of cyclosporine can be affected by factors such as the elapsed time after surgery, the dose administered, gastrointestinal dysfunction, external bile drainage, liver disease, and food . Furthermore, the development of novel formulations like microemulsion, self-emulsifying systems, nanoparticles, and microspheres has been explored to overcome constraints like high molecular weight, low solubility, low permeability, bitter taste, and narrow therapeutic index of cyclosporine .
Safety and Hazards
Cyclosporine may increase your risk of developing serious infections, cancer, or transplant failure . It can cause serious side effects, including kidney failure or life-threatening infection . While using cyclosporine, you will need frequent blood tests to be sure cyclosporine is not causing harmful effects .
Zukünftige Richtungen
Cyclosporine has been used for the treatment of various conditions and its use is expanding. Research is being performed to evaluate the use of CsA-eluting contact lenses to treat dry eye . The future aspects of oral drug delivery system may be focused on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation .
Biochemische Analyse
Biochemical Properties
Cycloposine plays a crucial role in biochemical reactions, particularly in the inhibition of the Hedgehog signaling pathway. This pathway is essential for cell differentiation and tissue patterning during embryonic development. Cycloposine interacts with the Smoothened (SMO) receptor, a key component of the Hedgehog pathway, inhibiting its activity and thereby blocking downstream signaling. Additionally, Cycloposine has been shown to interact with various enzymes and proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins .
Cellular Effects
Cycloposine exerts significant effects on various cell types and cellular processes. In cancer cells, Cycloposine induces apoptosis and inhibits proliferation by disrupting the Hedgehog signaling pathway. This disruption leads to altered gene expression and reduced activity of target genes involved in cell growth and survival. Cycloposine also affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and nutrient utilization .
Molecular Mechanism
At the molecular level, Cycloposine exerts its effects primarily through the inhibition of the SMO receptor. By binding to SMO, Cycloposine prevents the activation of the Hedgehog pathway, leading to decreased transcription of target genes such as GLI1 and PTCH1. This inhibition results in reduced cell proliferation and increased apoptosis. Cycloposine also interacts with other biomolecules, including DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cycloposine have been observed to change over time. Cycloposine is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to Cycloposine can lead to sustained inhibition of the Hedgehog pathway and long-term effects on cellular function, including altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of Cycloposine vary with different dosages in animal models. At low doses, Cycloposine has been shown to inhibit tumor growth and induce apoptosis in cancer cells without significant toxicity. At higher doses, Cycloposine can cause adverse effects, including teratogenicity and organ toxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Cycloposine is involved in several metabolic pathways, including those related to steroid metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. Cycloposine’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity or contribute to its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, Cycloposine is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. Cycloposine’s distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
Cycloposine is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization, with nuclear localization being particularly important for its effects on gene expression. Post-translational modifications and targeting signals play a role in directing Cycloposine to specific cellular compartments, where it can exert its biological effects .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOWXRUSUHLOX-PBFVMIKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945852 | |
| Record name | Cycloposine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
...CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. CLOSELY RELATED /STEROIDAL FURANO-PIPERIDINE/ COMPOUNDS DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |
| Record name | CYCLOPOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
23185-94-6 | |
| Record name | Cycloposine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloposine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,22S,23R)-17,23-Epoxyveratraman-3-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ITA1WU19R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)

